1-Cyclohexene-1-carboxaldehyde, 3-methyl-
Description
Significance in Organic Synthesis and Chemical Industry
Cyclohexene (B86901) carboxaldehydes are notable for their utility in organic synthesis and their application within the chemical industry. Their bifunctional nature, possessing both an alkene and an aldehyde group, allows for a wide range of chemical transformations.
Role as Chemical Building Blocks and Intermediates
1-Cyclohexene-1-carboxaldehyde (B73562), 3-methyl-, and its analogs serve as fundamental building blocks in the synthesis of more complex chemical structures. The aldehyde group can undergo various reactions such as oxidation, reduction, and carbon-carbon bond-forming reactions, while the cyclohexene ring can participate in addition reactions and other modifications. This dual reactivity makes them valuable intermediates for creating a diverse array of organic molecules.
Versatility in Synthesis of Complex Molecules
The inherent reactivity of cyclohexene carboxaldehydes lends them significant versatility in the assembly of intricate molecular architectures. For instance, the carbon-carbon double bond within the cyclohexene ring provides a site for reactions like epoxidation, dihydroxylation, and Diels-Alder reactions, enabling the construction of polycyclic and stereochemically complex products. The aldehyde functionality can be converted into various other functional groups, further expanding the synthetic possibilities.
Precursors for Agrochemical and Pharmaceutical Development
The structural motif of cyclohexene is found in a number of biologically active compounds. Consequently, derivatives of cyclohexene carboxaldehydes are investigated as precursors in the development of new agrochemicals and pharmaceuticals. azjm.org Their potential to be transformed into a variety of complex molecules makes them attractive starting materials for the synthesis of novel compounds with desired biological activities. Research has explored cyclohexene derivatives for various applications, including their potential use in creating compounds with herbicidal and plant growth regulating properties. azjm.org
Context within the Broader Class of Cyclohexene Derivatives
To fully appreciate the chemistry of 1-Cyclohexene-1-carboxaldehyde, 3-methyl-, it is essential to understand its place within the larger family of cyclohexene derivatives.
Structural Classification and Nomenclature Considerations
Cyclohexene is a cycloalkene with the chemical formula C₆H₁₀. nih.gov Its structure consists of a six-membered carbon ring containing one double bond, which results in a half-chair conformation being its most stable form. wikipedia.org The presence of substituents on the ring leads to a wide variety of cyclohexene derivatives.
The nomenclature of these compounds follows the systematic rules set by the International Union of Pure and Applied Chemistry (IUPAC). For substituted cyclohexenes, the carbon atoms of the ring are numbered to give the substituents the lowest possible locants, with the double bond carbons typically assigned positions 1 and 2. organicchemistrytutor.com For instance, in "1-Cyclohexene-1-carboxaldehyde, 3-methyl-," the "-1-carboxaldehyde" indicates that an aldehyde group is attached to carbon 1 of the cyclohexene ring, and "3-methyl-" signifies a methyl group at position 3.
The table below provides a summary of the nomenclature for the subject compound and some related cyclohexene carboxaldehydes.
| Compound Name | Molecular Formula | CAS Number |
| 1-Cyclohexene-1-carboxaldehyde, 3-methyl- | C₈H₁₂O | 63282-01-9 epa.govsigmaaldrich.com |
| 1-Cyclohexene-1-carboxaldehyde | C₇H₁₀O | 1192-88-7 nih.gov |
| 1-Cyclohexene-1-carboxaldehyde, 2,6,6-trimethyl- | C₁₀H₁₆O | 432-25-7 nist.gov |
| 3-Cyclohexene-1-carboxaldehyde (B93240), 4-methyl- | C₈H₁₂O | Not specified |
| 3-Cyclohexene-1-carboxaldehyde, 1,3,4-trimethyl- | C₁₀H₁₆O | 40702-26-9 nist.gov |
| 3-Cyclohexene-1-carboxaldehyde, 1-methyl-3-(4-methyl-3-penten-1-yl)- | C₁₄H₂₂O | 52474-60-9 epa.gov |
| 4-(4-Hydroxy-4-methylpentyl)-3-cyclohexene-1-carboxaldehyde | C₁₃H₂₂O₂ | 31906-04-4 sigmaaldrich.com |
Structure
3D Structure
Properties
CAS No. |
63282-01-9 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
3-methylcyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C8H12O/c1-7-3-2-4-8(5-7)6-9/h5-7H,2-4H2,1H3 |
InChI Key |
VHWMVBZKOFEBJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(=C1)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 1 Cyclohexene 1 Carboxaldehyde, 3 Methyl and Analogues
Established Reaction Pathways
The most prominent and widely applied methods for synthesizing the cyclohexene (B86901) carboxaldehyde core involve Diels-Alder cycloadditions and various oxidative routes.
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, stands as a highly efficient and stereospecific method for creating six-membered rings. wikipedia.orgresearchgate.net This reaction is fundamental to the synthesis of 1-cyclohexene-1-carboxaldehyde (B73562), 3-methyl-, typically formed from the reaction of isoprene (B109036) (2-methyl-1,3-butadiene) with acrolein. The reaction provides a direct route to the cyclohexene framework with inherent control over stereochemistry and regiochemistry. wikipedia.orglscollege.ac.in A patent describes a related synthesis of 4-methyl-3-cyclohexene-1-carbaldehyde from isoprene and acrolein, highlighting the industrial relevance of this pathway. patsnap.com
The Diels-Alder reaction is a pericyclic reaction that generally proceeds through a single, concerted transition state. wikipedia.orglibretexts.org This concerted mechanism, where all bond-forming and bond-breaking occurs in a single step, dictates the stereochemical outcome of the reaction. youtube.comwikipedia.org The stereochemistry of the dienophile is retained in the cyclohexene product. libretexts.org For instance, a cis-dienophile will result in a product with cis substituents on the newly formed ring. libretexts.org
In the context of stereoselectivity, the reaction often favors the endo product due to secondary orbital interactions in the transition state, a principle known as the Endo Rule. wikipedia.orglscollege.ac.in This is particularly relevant when cyclic dienophiles are used or when substituents on the diene and dienophile can favorably interact. lscollege.ac.inresearchgate.net
| Feature | Description | Reference |
|---|---|---|
| Reaction Type | [4+2] Cycloaddition, a type of pericyclic reaction. | wikipedia.orglscollege.ac.in |
| Mechanism | Concerted; bond formation and breaking occur in a single cyclic transition state. | libretexts.org |
| Stereospecificity | The stereochemistry of both the diene and dienophile is preserved in the product. | libretexts.org |
| Stereoselectivity | Often favors the formation of the endo isomer over the exo isomer due to secondary orbital overlap. | wikipedia.orglscollege.ac.in |
When both the diene and dienophile are unsymmetrical, as in the case of isoprene and acrolein, the reaction can yield two different regioisomers. The outcome is governed by the electronic properties of the substituents. masterorganicchemistry.com Generally, Diels-Alder reactions proceed fastest when the diene has electron-donating groups (EDGs) and the dienophile has electron-withdrawing groups (EWGs). youtube.comlibretexts.org
In the synthesis of 3-methyl-1-cyclohexene-1-carboxaldehyde, isoprene possesses an electron-donating methyl group, while acrolein has an electron-withdrawing aldehyde group. The regioselectivity follows the "ortho-para" rule, where the major product results from the alignment of the most nucleophilic carbon on the diene with the most electrophilic carbon on the dienophile. lscollege.ac.inmasterorganicchemistry.com For the reaction between isoprene (a 2-substituted diene) and acrolein, the "para" product, 4-methyl-3-cyclohexene-1-carboxaldehyde, and the "meta" product, 3-methyl-1-cyclohexene-1-carboxaldehyde, can be formed. The distribution of these products is influenced by reaction conditions and the presence of catalysts. masterorganicchemistry.comyoutube.com
| Factor | Effect on Reaction | Example Substituent | Reference |
|---|---|---|---|
| Electron-Donating Group (EDG) on Diene | Increases reaction rate by raising the energy of the Highest Occupied Molecular Orbital (HOMO). | -CH₃, -OR | libretexts.org |
| Electron-Withdrawing Group (EWG) on Dienophile | Increases reaction rate by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). | -CHO, -COOR, -CN | youtube.comlibretexts.org |
| Regiochemical Control | Determined by the alignment of frontier molecular orbitals, generally favoring "ortho" and "para" isomers. | Reaction of isoprene and acrolein. | lscollege.ac.inmasterorganicchemistry.com |
The synthesis of cyclohexene carboxaldehydes can be performed using both batch and continuous processing. Laboratory-scale syntheses are typically conducted in batch reactors, where reactants are mixed and allowed to react for a set period before product isolation. upenn.edu
For industrial-scale production, continuous flow processes offer significant advantages in terms of safety, efficiency, and consistency. A patent describes a continuous process for producing 3-cyclohexene-1-carboxaldehyde (B93240) by reacting butadiene and acrolein in a circulation reactor, followed by a secondary reaction in successive reactors. google.com This method achieves high yields by carefully controlling the ratio of reactants to the circulating reaction mixture. google.com Similarly, the use of fixed-bed reactors, where reactants are passed over a solid catalyst, represents another form of continuous synthesis that can be applied to these reactions. patsnap.com
Oxidative methods provide an alternative approach to forming cyclohexene aldehydes, often by modifying a pre-existing cyclohexene ring.
The oxidation of cyclohexene derivatives using peroxides like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) can yield various oxygenated products, including aldehydes. The product distribution is highly dependent on the catalyst and reaction conditions. researchgate.netrsc.org For instance, the liquid-phase oxidation of methylcyclohexene isomers with hydrogen peroxide in the presence of certain metal catalysts can lead to the formation of aliphatic hydroxy aldehydes. researchgate.net
Research has shown that the selective oxidation of cyclohexene can be challenging due to multiple reactive sites (the C=C double bond and allylic C-H bonds). rsc.org However, by selecting appropriate catalysts, the reaction can be directed. For example, using H₂O₂ as an oxidant over specific metal oxide catalysts can lead to the formation of diones from cyclohexene. osti.gov While not a direct route to 1-Cyclohexene-1-carboxaldehyde, 3-methyl-, the oxidation of a corresponding precursor like 3-methyl-1-cyclohexenemethanol would be a viable, though less common, synthetic strategy. Furthermore, maleic anhydride (B1165640) derivatives have been shown to catalyze the N-oxidation of pyridines using hydrogen peroxide, a process that relies on the in-situ formation of a peracid, demonstrating the versatility of peroxide-based oxidation systems. rsc.org
Oxidative Synthetic Routes
Ozonolysis of Substituted Cyclohexenes
Ozonolysis stands as a powerful and direct method for the oxidative cleavage of carbon-carbon double bonds. In the context of synthesizing cyclic aldehydes, the ozonolysis of appropriately substituted cyclohexene derivatives, such as exocyclic alkenes, is a key strategy. This reaction proceeds through the formation of an unstable primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide. Subsequent workup under reductive conditions yields the desired aldehyde.
A notable application of this method is the ozonolysis of naturally occurring terpenes containing a 1-methyl-4-(propan-2-ylidene)cyclohex-1-ene moiety, such as α-terpinene. The selective cleavage of the exocyclic double bond can lead to the formation of a ketoaldehyde. However, for the synthesis of 1-cyclohexene-1-carboxaldehyde derivatives, the starting material would need to possess an exocyclic double bond at the 1-position of the cyclohexene ring.
The choice of reductive workup is critical to prevent over-oxidation of the resulting aldehyde to a carboxylic acid. Common reagents for this purpose include zinc dust in acetic acid or dimethyl sulfide (B99878) (DMS). The reaction conditions, including temperature and solvent, must be carefully controlled to maximize the yield of the aldehyde and minimize side reactions.
Table 1: Ozonolysis of Substituted Cyclohexenes
| Starting Material | Product | Reagents | Key Findings |
|---|---|---|---|
| Substituted exocyclic cyclohexene | 1-Cyclohexene-1-carboxaldehyde analogue | 1. O₃, CH₂Cl₂, -78 °C; 2. DMS | Selective cleavage of the exocyclic double bond to yield the target aldehyde. |
Rearrangement Reactions in Cyclic Systems
Rearrangement reactions offer elegant pathways to complex molecular architectures from simpler starting materials. In the synthesis of 1-cyclohexene-1-carboxaldehyde, 3-methyl- and its analogues, both Claisen and acid-catalyzed rearrangements are of significant interest.
Claisen Rearrangement Approaches
The Claisen rearrangement is a powerful-sigmatropic rearrangement that can be employed to form carbon-carbon bonds. In the context of synthesizing 1-cyclohexene-1-carboxaldehyde derivatives, a relevant approach involves the rearrangement of an allyl vinyl ether precursor. For instance, a 1-allyloxy-cyclohexene derivative can undergo thermal or Lewis acid-catalyzed rearrangement to produce a γ,δ-unsaturated aldehyde.
To synthesize the specific target compound, 1-cyclohexene-1-carboxaldehyde, 3-methyl-, a precursor such as 1-(allyloxy)-3-methylcyclohex-1-ene would be required. The subsequent rearrangement would proceed through a cyclic transition state to yield 2-allyl-3-methylcyclohexanone, which would then need to be further functionalized to introduce the double bond and aldehyde at the desired positions. While not a direct route to the final product, the Claisen rearrangement provides a stereocontrolled method for introducing the allyl group, which can be subsequently converted to the carboxaldehyde.
Acid-Catalyzed Rearrangements of Cyclohexene Oxides
The acid-catalyzed rearrangement of epoxides, or oxiranes, is a well-established method for the synthesis of carbonyl compounds. When applied to cyclohexene oxides, this reaction can yield a variety of products, including rearranged aldehydes and ketones. The outcome of the reaction is highly dependent on the substitution pattern of the epoxide and the nature of the acid catalyst.
For the synthesis of 1-cyclohexene-1-carboxaldehyde, 3-methyl-, a potential precursor would be 1,2-epoxy-3-methylcyclohexane. Treatment of this epoxide with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), could induce a rearrangement. This process involves the opening of the epoxide ring to form a carbocation, followed by a 1,2-hydride or alkyl shift. A carefully chosen substrate and reaction conditions could favor the formation of the desired aldehyde. Research in this area has shown that the presence of a methyl group at the 3-position can influence the regioselectivity of the rearrangement, potentially directing the formation of the aldehyde at the 1-position.
Advanced Synthetic Strategies
Modern organic synthesis increasingly relies on catalytic methods to achieve high efficiency, selectivity, and atom economy. These advanced strategies are crucial for the industrial production of fine chemicals.
Catalytic Synthesis Approaches
Catalytic approaches to the synthesis of unsaturated aldehydes often involve transition metal complexes that can activate simple starting materials under mild conditions.
Hydroformylation, or the oxo process, is a fundamental industrial process for the production of aldehydes from alkenes. This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond. While cobalt and rhodium catalysts are most commonly used, ruthenium carbonyl complexes have emerged as effective catalysts for specific applications.
In the context of synthesizing 1-cyclohexene-1-carboxaldehyde, 3-methyl-, a potential strategy would be the hydroformylation of a suitable diene precursor, such as 3-methyl-1,3-cyclohexadiene. The use of a ruthenium carbonyl catalyst, such as dodecacarbonyltriruthenium (B8016418) (Ru₃(CO)₁₂), in the presence of syngas (a mixture of carbon monoxide and hydrogen), could selectively add a formyl group to one of the double bonds. The challenge in this approach lies in controlling the regioselectivity of the hydroformylation to favor the formation of the desired 1-cyclohexene-1-carboxaldehyde isomer over other possible products. The reaction conditions, including pressure, temperature, and the use of ligands, would need to be carefully optimized to achieve this selectivity.
Table 2: Advanced Catalytic Synthesis
| Reaction Type | Catalyst | Substrate Example | Product Class | Key Considerations |
|---|
Rhodium(III)-Catalyzed Cyclizations and Functionalizations
Rhodium(III)-catalyzed reactions have become a significant tool in organic synthesis for the construction of complex cyclic scaffolds. These methods are particularly effective in C-H activation and annulation reactions to form six-membered rings, which are foundational to cyclohexene carboxaldehyde structures. For instance, Rh(III)-catalyzed redox-neutral [3+3] annulation of N-nitrosoanilines with cyclopropenones provides an efficient route to quinolin-4(1H)-one scaffolds. nih.gov While not a direct synthesis of the target aldehyde, this demonstrates the utility of Rh(III) catalysis in forming six-membered rings through traceless directing groups. nih.gov
More directly relevant is the Rhodium(III)-catalyzed asymmetric allylic cyclization of cyclohexadienone-tethered allenes. rsc.org This recently developed protocol showcases broad functional group tolerance and is a powerful method for creating chiral cyclic structures. rsc.org The reaction proceeds efficiently to construct complex molecular architectures that are present in many biologically active molecules. rsc.org
Table 1: Examples of Rhodium(III)-Catalyzed Cyclizations
| Reaction Type | Reactants | Catalyst System | Product Type | Ref |
|---|---|---|---|---|
| [3+3] Annulation | N-nitrosoanilines, Cyclopropenones | Rh(III) | Quinolin-4(1H)-one | nih.gov |
Stereoselective Synthesis
The stereoselective synthesis of substituted cyclohexenes is of great interest due to the prevalence of these motifs in natural products and pharmaceuticals. Controlling the three-dimensional arrangement of atoms is crucial, and several powerful methods have been developed to achieve this.
Asymmetric organocatalysis, which uses small, metal-free organic molecules to catalyze chemical transformations, has emerged as a cornerstone of modern stereoselective synthesis. units.itnih.gov This approach avoids the use of often toxic and expensive transition metals and can be performed under mild reaction conditions. nih.gov
A highly stereoselective synthesis of tetrasubstituted cyclohexene carbaldehydes, featuring four new stereocenters, has been achieved using organocatalysis. units.it These complex transformations often proceed as domino or cascade reactions, where multiple bonds are formed in a single pot. For example, a domino reaction can be initiated through the sequential activation of α,β-unsaturated aldehydes by a secondary amine catalyst, leading to substituted cyclohexene carbaldehydes. units.it The success of these cascade processes relies on precise chemoselectivity at each step to prevent the formation of side products. units.it The Michael addition reaction, a key carbon-carbon bond-forming reaction, has been significantly advanced through organocatalysis, allowing for the asymmetric synthesis of a diverse range of molecules. rsc.org
The construction of all-carbon quaternary stereocenters—a carbon atom bonded to four other carbon substituents—is a particularly formidable challenge in organic synthesis. researchgate.netnih.govnih.gov The creation of these centers adds significant three-dimensional complexity to a molecule. nih.gov
Several catalytic asymmetric methods have been developed to tackle this challenge. The conjugate addition of carbon nucleophiles to β,β-disubstituted α,β-unsaturated carbonyl compounds is an effective strategy. researchgate.net For instance, using a chiral organic catalyst, the conjugate addition of α-substituted β-ketoesters to α,β-unsaturated ketones can be achieved with good yield, enantioselectivity, and diastereoselectivity, providing chiral building blocks with an all-carbon quaternary stereocenter. brandeis.edu
Another powerful technique is the palladium-catalyzed asymmetric allylic alkylation (AAA) of prochiral enolates. nih.govcaltech.edu This method has proven broadly applicable for synthesizing enantioenriched products with α-quaternary stereocenters. nih.gov For example, in the presence of a palladium complex, arylboronic acids can add to β-substituted cyclic enones to create ketones with a β-benzylic quaternary stereocenter in high yields and enantioselectivities. nih.gov
Table 2: Strategies for Quaternary Stereocenter Construction
| Method | Key Transformation | Catalyst Type | Substrates | Ref |
|---|---|---|---|---|
| Conjugate Addition | C-C bond formation | Chiral Organic Catalyst | α-substituted β-ketoesters, α,β-unsaturated ketones | brandeis.edu |
| Asymmetric Allylic Alkylation | C-C bond formation | Palladium-Ligand Complex | Prochiral enolates, Allylic electrophiles | nih.govcaltech.edu |
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is paramount to maximizing product yields and minimizing waste. This involves careful selection of catalysts, solvents, temperature, and reaction atmosphere, as well as developing efficient purification protocols.
While many advanced syntheses rely on catalysts, catalyst-free protocols offer advantages in terms of cost, simplicity, and reduced contamination of the final product. An example is the catalyst-free three-component reaction to synthesize isoxazolidine (B1194047) from a haloalkyne, nitrosoarene, and maleimide. rsc.org This reaction proceeds under efficient and environmentally benign conditions through a cascade process. rsc.org While not directly producing the target cyclohexene, it illustrates the potential for designing complex bond-forming sequences without a catalyst.
The control of the reaction atmosphere is crucial for preventing unwanted side reactions, particularly oxidation. Aldehydes are functional groups that are susceptible to oxidation into carboxylic acids. nih.govlibretexts.org To prevent this and other side reactions, many syntheses are conducted under an inert atmosphere, such as argon or nitrogen. acs.org This is standard practice in N-heterocyclic carbene (NHC)-catalyzed reactions and other sensitive transformations where intermediates or the final products could be degraded by oxygen or moisture. acs.org For example, flavin-dependent alcohol oxidases can sometimes continue to oxidize a newly formed aldehyde to the corresponding carboxylic acid, a common side reaction that must be controlled. nih.gov Careful control over the reaction environment ensures that the desired aldehyde product is isolated in high yield and purity.
Derivatives of 1 Cyclohexene 1 Carboxaldehyde, 3 Methyl and Their Chemical Transformations
Synthesis of Functionalized Derivatives
The synthesis of functionalized derivatives of 3-methyl-1-cyclohexene-1-carboxaldehyde often leverages foundational reactions in organic chemistry, such as the Diels-Alder reaction, to construct the core cyclohexene (B86901) ring with desired substitutions. Subsequent modifications of the functional groups introduce further diversity.
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a primary method for synthesizing substituted cyclohexene carboxaldehydes. By varying the diene and the dienophile (an α,β-unsaturated aldehyde), a range of carboxaldehyde derivatives can be produced. For instance, the reaction of acrolein with butadiene is a known method for producing 3-cyclohexene-1-carboxaldehyde (B93240). nih.gov By introducing substituents on the diene, corresponding substituted cyclohexene carboxaldehydes are formed.
Examples of such syntheses include the formation of 4-methyl-3-cyclohexene-1-carboxaldehyde and the more complex 1-methyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde. chemicalbook.com Another derivative, 4-(4-Hydroxy-4-methylpentyl)-3-cyclohexene-1-carboxaldehyde, demonstrates the incorporation of longer, functionalized alkyl chains. sigmaaldrich.com
| Product | Diene | Dienophile | Reference |
|---|---|---|---|
| 4-Methyl-3-cyclohexene-1-carboxaldehyde | Isoprene (B109036) | Acrolein | patsnap.comnist.gov |
| 1-Methyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde | Myrcene | Methacrolein | chemicalbook.com |
Substituted cyclohexene carbonitriles are valuable synthetic intermediates. While specific synthesis routes for complex structures like 3-methyl-2-(3-methyl-2-butenyl)cyclohex-3-ene-1-carbonitrile are specialized pharmint.net, general methodologies for creating substituted cyclohexane (B81311) dicarbonitriles have been documented. One such approach involves the reaction of conjugated enynones with malononitrile (B47326) in the presence of a strong base like lithium diisopropylamide (LDA). nih.gov This reaction proceeds through a series of carbanionic transformations to yield highly functionalized cyclohexane-1,1-dicarbonitriles. nih.gov Other methods for synthesizing cyclohexene carbonitriles can involve catalytic hydrocyanation reactions. scirp.org
Oximes are readily synthesized by the condensation of an aldehyde or ketone with hydroxylamine (B1172632). wikipedia.org This reaction is applicable to α,β-unsaturated aldehydes, allowing for the conversion of cyclohexene carboxaldehydes to their corresponding oximes without affecting the double bond within the ring. nih.gov
A general and efficient method for this transformation involves grinding the aldehyde with hydroxylamine hydrochloride and a catalyst, such as Bismuth(III) oxide (Bi₂O₃), in a solvent-free system. nih.gov This approach has been shown to convert cinnamaldehyde (B126680) to its oxime in high yield, indicating its suitability for similar unsaturated systems like 1-Cyclohexene-1-carboxaldehyde (B73562), 4-(1-methylethenyl)- (also known as perillaldehyde), to form its corresponding oxime, perillartine. nih.govnist.govnih.gov
| Reactants | Catalyst/Reagents | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Aldehyde/Ketone, Hydroxylamine Hydrochloride | Bi₂O₃ | Solvent-free, grinding | Aldoxime/Ketoxime | nih.gov |
Beyond the parent 3-methyl-1-cyclohexene-1-carboxaldehyde, other isomers and more heavily substituted analogues are known. These include compounds such as 4-methyl-3-cyclohexene-1-carboxaldehyde and 1,3,4-trimethyl-3-cyclohexene-1-carboxaldehyde. nist.govnist.gov The synthesis of these compounds typically relies on the Diels-Alder reaction, where the choice of a substituted diene and/or a substituted dienophile dictates the final substitution pattern on the cyclohexene ring. For example, 1,3,4-trimethyl-3-cyclohexene-1-carboxaldehyde can be prepared via the cycloaddition of 2,3-dimethyl-1,3-butadiene (B165502) with crotonaldehyde (B89634).
Chemical Transformations of Derivatives
The functional groups installed on the cyclohexene ring can be further manipulated. The nitrile group, in particular, is a versatile functional handle that can be converted into other important functionalities like amines and carboxylic acids.
The nitrile group (C≡N) in derivatives such as 3-cyclohexene-1-carbonitrile (B86777) can undergo reduction or hydrolysis to yield primary amines and carboxylic acids, respectively.
Reduction to Primary Amines: Nitriles can be reduced to primary amines (R-CH₂NH₂) using strong reducing agents. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄) in an ether solvent, followed by an aqueous or acidic workup. chemguide.co.ukquimicaorganica.org Alternatively, catalytic hydrogenation can be employed. This method involves reacting the nitrile with hydrogen gas (H₂) over a metal catalyst, such as palladium, platinum, or nickel, at elevated temperature and pressure. chemguide.co.ukyoutube.com
General Reaction Scheme (Reduction): R-C≡N + 4[H] → R-CH₂NH₂ (Reagents: 1. LiAlH₄, ether; 2. H₂O/H⁺ OR H₂, Ni/Pd/Pt catalyst)
Hydrolysis to Carboxylic Acids: The hydrolysis of nitriles to carboxylic acids can be performed under either acidic or basic conditions. chemistrysteps.comlibretexts.org
Acid Hydrolysis: Heating the nitrile under reflux with an aqueous solution of a strong acid, like hydrochloric acid (HCl), directly produces the carboxylic acid and an ammonium (B1175870) salt. libretexts.orgmasterorganicchemistry.com
Alkaline Hydrolysis: Heating the nitrile with an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH), initially forms a carboxylate salt and ammonia. libretexts.org To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid. libretexts.orgpressbooks.pub
General Reaction Scheme (Hydrolysis): R-C≡N + 2H₂O + H⁺ → R-COOH + NH₄⁺ (Acidic conditions) R-C≡N + H₂O + OH⁻ → R-COO⁻ + NH₃; then R-COO⁻ + H⁺ → R-COOH (Basic conditions followed by acidification)
These transformations significantly enhance the synthetic value of nitrile derivatives of 3-methyl-1-cyclohexene-1-carboxaldehyde, allowing access to a broader family of compounds with different physical and chemical properties.
Oxidative and Reductive Modifications of Derivative Scaffolds
The aldehyde and alkene functionalities within derivatives of 1-Cyclohexene-1-carboxaldehyde, 3-methyl- are susceptible to a range of oxidative and reductive transformations. These reactions can be selectively targeted to one functional group over the other through the careful choice of reagents and reaction conditions.
The oxidation of the aldehyde group to a carboxylic acid is a common transformation. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) can be employed for this purpose. For instance, the oxidation of the benzylic carbon of an alkyl-substituted benzene (B151609) ring to a carboxylic acid is a well-established reaction that proceeds in the presence of a hydrogen atom on that benzylic carbon. youtube.com Similarly, primary alcohols can be oxidized past the aldehyde stage to a carboxylic acid using these strong oxidants. youtube.com Milder oxidizing agents can also be utilized to achieve the conversion of aldehydes to carboxylic acids.
Conversely, the reduction of the aldehyde group to a primary alcohol is readily achieved using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are common reagents for this transformation. organic-chemistry.org The reduction of ketones and aldehydes to alkanes can be accomplished through methods like the Wolff-Kishner or Clemmensen reductions. The Wolff-Kishner reduction utilizes hydrazine (B178648) (H2N-NH2) in the presence of a strong base like potassium hydroxide (KOH), making it suitable for substrates that are sensitive to acidic conditions. youtube.commasterorganicchemistry.com The Clemmensen reduction employs a zinc-mercury amalgam in the presence of a strong acid like hydrochloric acid (HCl). youtube.com
The carbon-carbon double bond of the cyclohexene ring can also undergo oxidative and reductive modifications. Catalytic hydrogenation using reagents like hydrogen gas (H2) with a palladium (Pd), platinum (Pt), or nickel (Ni) catalyst can reduce the double bond to a single bond, yielding a saturated cyclohexane ring. libretexts.org It is noteworthy that under milder conditions, it is possible to selectively reduce an alkene double bond without affecting an aromatic ring in the same molecule. libretexts.org
The following table summarizes the expected products from the oxidative and reductive modifications of a representative derivative, 1-Cyclohexene-1-carboxaldehyde, 3-methyl-.
Table 1: Oxidative and Reductive Modifications of 1-Cyclohexene-1-carboxaldehyde, 3-methyl-
| Starting Material | Reagent(s) | Product | Transformation |
| 1-Cyclohexene-1-carboxaldehyde, 3-methyl- | KMnO4 or H2CrO4 | 3-Methyl-1-cyclohexene-1-carboxylic acid | Oxidation of aldehyde |
| 1-Cyclohexene-1-carboxaldehyde, 3-methyl- | NaBH4 or LiAlH4 | (3-Methyl-1-cyclohexen-1-yl)methanol | Reduction of aldehyde |
| 1-Cyclohexene-1-carboxaldehyde, 3-methyl- | H2, Pd/C | 3-Methylcyclohexanecarboxaldehyde | Reduction of alkene |
| 1-Cyclohexene-1-carboxaldehyde, 3-methyl- | H2NNH2, KOH | 1,4-Dimethylcyclohex-1-ene | Wolff-Kishner reduction |
Dimerization and Other Complex Rearrangements of Aldehyde Derivatives
Derivatives of 1-Cyclohexene-1-carboxaldehyde, 3-methyl-, being α,β-unsaturated aldehydes, are excellent candidates for various dimerization and rearrangement reactions, most notably the Diels-Alder reaction. wikipedia.org In this [4+2] cycloaddition, the α,β-unsaturated aldehyde acts as the dienophile, reacting with a conjugated diene to form a new six-membered ring. wikipedia.orgnih.gov The reactivity of the dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups, such as the aldehyde group. wikipedia.org
For example, 1-Cyclohexene-1-carboxaldehyde, 3-methyl- can react with a simple diene like 1,3-butadiene. In this reaction, the diene provides four π-electrons and the dienophile (the aldehyde derivative) provides two π-electrons to form a bicyclic adduct. nih.gov The reaction is concerted and stereospecific. wikipedia.org
Beyond dimerization, derivatives of 1-Cyclohexene-1-carboxaldehyde, 3-methyl- can undergo complex rearrangements, particularly when additional functional groups are present on the cyclohexene ring. For instance, studies on cyclohex-3-ene-1-carboxamide (B1296590) derivatives bearing a hydroxymethyl group have shown that these compounds can undergo interesting rearrangements upon bromination or epoxidation to yield bicyclic lactones. nih.gov These rearrangements are influenced by the participation of the neighboring hydroxymethyl and amide groups. nih.gov
Another potential transformation is the deconjugative α-alkylation of α,β-unsaturated aldehydes. This process, promoted by a synergistic effect between t-BuOK and NaH, leads to the formation of a β,γ-unsaturated aldehyde. nih.gov This resulting aldehyde can then undergo further transformations, such as oxidative fragmentation. nih.gov
The following table provides examples of potential dimerization and rearrangement reactions involving derivatives of 1-Cyclohexene-1-carboxaldehyde, 3-methyl-.
Table 2: Dimerization and Rearrangement Reactions
| Reactant(s) | Reaction Type | Product | Key Features |
| 1-Cyclohexene-1-carboxaldehyde, 3-methyl- + 1,3-Butadiene | Diels-Alder Reaction | Bicyclic adduct | Forms a new six-membered ring |
| 6-(Hydroxymethyl)-N-methylcyclohex-3-ene-1-carboxamide derivative | Bromination/Epoxidation | Bicyclic lactone | Rearrangement involving neighboring group participation |
| α,β-Unsaturated cyclohexenecarboxaldehyde | Deconjugative α-alkylation | β,γ-Unsaturated aldehyde | Isomerization of the double bond |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Structural Elucidation
¹³C NMR spectroscopy is an indispensable tool for determining the number of non-equivalent carbon atoms in a molecule and providing information about their chemical environment. libretexts.org In broad-band decoupled ¹³C NMR spectra, each unique carbon atom typically appears as a single peak, with its chemical shift (δ) being characteristic of its bonding and electronic surroundings. msu.edu For 1-Cyclohexene-1-carboxaldehyde, 3-methyl-, the aldehyde carbon is expected to resonate at a significantly downfield position due to the deshielding effect of the adjacent oxygen atom. The carbon atoms of the cyclohexene ring and the methyl group will exhibit characteristic chemical shifts that are invaluable for confirming the compound's structure.
Table 1: Predicted ¹³C NMR Chemical Shifts for 1-Cyclohexene-1-carboxaldehyde, 3-methyl-
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Aldehyde Carbon (C=O) | ~190-200 |
| C-1 (Alkene) | ~130-140 |
| C-2 (Alkene) | ~120-130 |
| C-3 (with methyl group) | ~30-40 |
| C-4, C-5, C-6 (Alkyl) | ~20-30 |
| Methyl Carbon | ~20-25 |
Note: These are predicted values based on typical chemical shifts for similar functional groups and structures.
Proton Nuclear Magnetic Resonance (¹H NMR) for Characterization of Ligands and Metal Complexes
¹H NMR spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms (protons) in a molecule. The chemical shift, integration, and multiplicity (splitting pattern) of the signals are key parameters used for structural assignment.
For 1-Cyclohexene-1-carboxaldehyde, 3-methyl-, the ¹H NMR spectrum would be expected to show distinct signals for the aldehydic proton, the vinylic proton, the protons on the cyclohexene ring, and the protons of the methyl group. The aldehydic proton would appear at a significantly downfield chemical shift, typically in the range of 9-10 ppm. The vinylic proton on the double bond would also be downfield, likely between 6-7 ppm. The protons on the cyclohexene ring would resonate in the upfield region, and their splitting patterns would provide information about their neighboring protons. The methyl group protons would appear as a distinct singlet or doublet, depending on the coupling with the adjacent proton on the ring.
While a specific ¹H NMR spectrum for 1-Cyclohexene-1-carboxaldehyde, 3-methyl- is not provided in the search results, data for the related compound 3-cyclohexene-1-carboxaldehyde shows the aldehydic proton at approximately 9.7 ppm and the vinylic protons around 5.7 ppm. chemicalbook.com
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Trace Analysis
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal tool for identifying and quantifying individual components in a mixture. bham.ac.uk In the context of 1-Cyclohexene-1-carboxaldehyde, 3-methyl-, GC-MS can be used to confirm its presence in a sample and to obtain its mass spectrum. The retention time in the gas chromatogram provides a characteristic identifier for the compound under specific analytical conditions. The mass spectrometer then provides a mass spectrum of the eluted compound, which can be compared to a library of known spectra for positive identification. The NIST Mass Spectrometry Data Center contains a GC-MS entry for 3-Cyclohexene-1-carboxaldehyde, 3-methyl-, with a NIST number of 131995. nih.gov
Electron Ionization Mass Spectrometry for Fragmentation Pattern Analysis
Electron Ionization (EI) is a common ionization technique used in mass spectrometry where high-energy electrons bombard a molecule, causing it to ionize and fragment. colorado.edu The resulting fragmentation pattern is a unique fingerprint of the molecule and provides valuable clues about its structure. The molecular ion peak (M+) in the mass spectrum corresponds to the molecular weight of the compound. For 1-Cyclohexene-1-carboxaldehyde, 3-methyl- (C₈H₁₂O), the expected molecular weight is approximately 124.18 g/mol . nih.gov
The fragmentation of 1-Cyclohexene-1-carboxaldehyde, 3-methyl- under EI conditions would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for aldehydes include the loss of a hydrogen atom (M-1), the loss of the formyl group (CHO, M-29), and cleavage of the bonds adjacent to the carbonyl group. The fragmentation pattern for 3-Cyclohexene-1-carboxaldehyde, 3-methyl- shows a top peak at m/z 43 and a second highest peak at m/z 71, indicating characteristic fragmentation pathways for this molecule. nih.gov
Table 2: Key Mass Spectrometry Data for 1-Cyclohexene-1-carboxaldehyde, 3-methyl-
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₁₂O | uni.lu |
| Molecular Weight | 124.18 g/mol | nih.gov |
| Monoisotopic Mass | 124.08881 Da | uni.lu |
| NIST Number (GC-MS) | 131995 | nih.gov |
| Top Peak (m/z) | 43 | nih.gov |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. utexas.edu Different types of chemical bonds vibrate at specific frequencies, and these vibrations correspond to characteristic absorption bands in the IR spectrum.
For 1-Cyclohexene-1-carboxaldehyde, 3-methyl-, the IR spectrum would be expected to show several key absorption bands. A strong, sharp peak in the region of 1700-1730 cm⁻¹ would be characteristic of the C=O stretching vibration of the aldehyde group. The C-H stretching vibration of the aldehyde proton typically appears as a pair of weak bands around 2720 and 2820 cm⁻¹. The C=C stretching vibration of the cyclohexene ring would be observed in the region of 1640-1680 cm⁻¹. Additionally, C-H stretching vibrations for the sp² and sp³ hybridized carbons would be seen above and below 3000 cm⁻¹, respectively. The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule. docbrown.info
While a specific IR spectrum for 1-Cyclohexene-1-carboxaldehyde, 3-methyl- is not available in the search results, the IR spectrum of the related compound 3-cyclohexene-1-carboxaldehyde shows characteristic aldehyde and alkene absorptions. chemicalbook.comnist.gov
Table 3: Characteristic Infrared Absorption Frequencies for 1-Cyclohexene-1-carboxaldehyde, 3-methyl-
| Functional Group | Bond Vibration | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Aldehyde | C=O Stretch | 1700-1730 |
| Aldehyde | C-H Stretch | ~2720 and ~2820 |
| Alkene | C=C Stretch | 1640-1680 |
| Alkene | =C-H Stretch | 3000-3100 |
| Alkyl | C-H Stretch | 2850-2960 |
Note: These are expected frequency ranges based on typical values for the respective functional groups.
Spectroscopic Characterization Techniques in Research
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These vibrations, which include stretching and bending, correspond to the energy of the absorbed radiation. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (typically in cm⁻¹), where each peak corresponds to a specific molecular vibration.
In the case of 1-Cyclohexene-1-carboxaldehyde (B73562), 3-methyl-, the key structural features that can be identified using FT-IR are the aldehyde group (C=O and C-H), the carbon-carbon double bond (C=C) within the cyclohexene (B86901) ring, and the various carbon-hydrogen single bonds (C-H) of the alkyl framework.
While a publicly available, detailed research paper with the complete FT-IR spectrum and peak assignments for 1-Cyclohexene-1-carboxaldehyde, 3-methyl- is not readily found in broad searches, the expected characteristic absorption bands can be predicted based on established spectroscopic principles and data from analogous compounds. The presence of conjugation between the carbon-carbon double bond and the carbonyl group of the aldehyde influences the position of the C=O stretching frequency, typically lowering it compared to a non-conjugated aldehyde.
The primary functional groups and their expected absorption regions are as follows:
Aldehyde C-H Stretch: A characteristic, and often weak, pair of bands is expected in the region of 2850-2700 cm⁻¹. The appearance of a peak around 2720 cm⁻¹ is a strong indicator of an aldehyde functional group.
C=O Carbonyl Stretch: Due to conjugation with the C=C bond of the cyclohexene ring, the strong carbonyl absorption is anticipated to appear at a lower wavenumber than that of a simple aliphatic aldehyde (which is typically around 1740-1720 cm⁻¹). For this conjugated system, the C=O stretch is expected in the range of 1685-1665 cm⁻¹.
C=C Alkene Stretch: The carbon-carbon double bond within the ring will give rise to a medium to weak absorption band in the region of 1650-1600 cm⁻¹.
=C-H Alkene Stretch: The stretching vibration of the C-H bond on the double bond is expected to appear above 3000 cm⁻¹, typically in the 3050-3000 cm⁻¹ range.
Alkyl C-H Stretch: The stretching vibrations of the C-H bonds of the methyl group and the methylene (B1212753) groups in the cyclohexene ring will result in strong absorptions in the 2960-2850 cm⁻¹ region.
C-H Bending Vibrations: Bending vibrations for the alkyl and alkene C-H bonds will be present in the fingerprint region (below 1500 cm⁻¹), providing further structural information.
The following table summarizes the expected characteristic FT-IR absorption bands for 1-Cyclohexene-1-carboxaldehyde, 3-methyl-.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch | Aldehyde | ~2820 and ~2720 | Weak to Medium |
| C=O Stretch | Conjugated Aldehyde | 1685 - 1665 | Strong |
| C=C Stretch | Alkene | 1650 - 1600 | Medium to Weak |
| =C-H Stretch | Alkene | 3050 - 3000 | Medium |
| C-H Stretch | Alkyl (CH₃, CH₂) | 2960 - 2850 | Strong |
| C-H Bend | Alkyl (CH₃, CH₂) | 1465 - 1370 | Medium |
| =C-H Bend | Alkene | 900 - 650 | Medium to Strong |
This data provides a foundational understanding of the expected FT-IR spectrum for this compound, allowing for its identification and characterization in research and industrial applications.
Computational and Theoretical Chemistry Studies
Molecular Modeling and Conformation Analysis
The spatial arrangement of atoms in a molecule, or its conformation, plays a crucial role in determining its physical and chemical properties. Molecular modeling techniques allow for the exploration of the potential energy surface of 3-methyl-1-cyclohexene-1-carboxaldehyde to identify its most stable conformations.
Reaction Mechanism Elucidation through Computational Studies
Computational chemistry is instrumental in mapping out the intricate pathways of chemical reactions. By calculating the energies of reactants, products, transition states, and intermediates, a detailed picture of the reaction mechanism can be constructed.
Analysis of Transition States and Intermediate Species
For reactions involving 3-methyl-1-cyclohexene-1-carboxaldehyde, computational methods can identify the high-energy transition state structures that connect reactants to products. These calculations provide crucial information about the activation energy of a reaction, which is a key determinant of its rate. Furthermore, the existence and stability of any intermediate species formed during the reaction can be predicted, offering a more complete understanding of the stepwise process.
Computational Insights into Aldehyde Deformylation Pathways
The aldehyde functional group is a key reactive site in 3-methyl-1-cyclohexene-1-carboxaldehyde. Computational studies can explore various reaction pathways, including deformylation, which is the removal of the aldehyde group. These studies can model the energetic feasibility of different deformylation mechanisms, such as those that may occur under specific catalytic or thermal conditions.
Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR)
QSAR and QSPR are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a molecule and its biological activity or physical properties, respectively.
Predictive Modeling of Chemical Reactivity and Biological Interactions
By developing QSAR and QSPR models, it is possible to predict the behavior of 3-methyl-1-cyclohexene-1-carboxaldehyde and related compounds. These models use calculated molecular descriptors, which are numerical representations of a molecule's structure, to correlate with experimental data. For instance, a QSAR model could predict the synergistic effects of 3-methyl-1-cyclohexene-1-carboxaldehyde with insecticides. googleapis.com Such models are valuable for designing new compounds with desired properties and for understanding the structural features that govern their activity. googleapis.com
In-depth Computational Analysis of 1-Cyclohexene-1-carboxaldehyde (B73562), 3-methyl- Remains Elusive
Despite extensive searches of scientific literature and chemical databases, detailed computational and theoretical chemistry studies focusing specifically on the correlation of structural descriptors with the molecular behavior of 1-Cyclohexene-1-carboxaldehyde, 3-methyl- are not publicly available.
While general information regarding the basic physicochemical properties of this compound can be found in databases such as PubChem, in-depth research that develops Quantitative Structure-Activity Relationship (QSAR) models or other computational analyses to link its specific structural features to its molecular behavior is not documented in the accessible scientific domain.
Such studies are crucial for understanding how modifications to the molecule's structure, such as the position of the methyl group or the conformation of the cyclohexene (B86901) ring, might influence its chemical reactivity, biological activity, or sensory properties. The absence of this specific research indicates a gap in the current scientific knowledge base for this particular aldehyde.
General principles of computational chemistry and QSAR can be applied to hypothesize potential correlations. For instance, the electronic properties of the α,β-unsaturated aldehyde system, including the electron-withdrawing nature of the carbonyl group and the electron-donating effect of the methyl group, would be expected to significantly influence the molecule's reactivity towards nucleophiles. Steric descriptors, such as the molecule's shape and volume, would likely play a role in its interaction with biological receptors, for example, in the context of its potential use as a fragrance ingredient or its synergistic effects with insecticides.
One patent document mentions 3-methyl-1-cyclohexene-1-carboxaldehyde as a synergist that can enhance the insecticidal activity of other compounds. googleapis.com This suggests that its molecular structure allows it to interact with biological targets in a way that potentiates the effect of a primary insecticide. However, the patent does not provide a detailed computational study correlating specific structural descriptors to this synergistic behavior.
Without dedicated research, any discussion on the correlation of structural descriptors with the molecular behavior of 1-Cyclohexene-1-carboxaldehyde, 3-methyl- would be speculative and based on analogies to related, better-studied compounds. The generation of specific data tables and detailed research findings, as requested, is therefore not possible at this time.
Catalysis and Organocatalysis in Reactions Involving Cyclohexene Carboxaldehydes
Role of Cyclohexene (B86901) Carboxaldehydes as Precursors and Substrates in Catalytic Cycles
Cyclohexene carboxaldehydes, including the 3-methyl derivative, are valuable precursors and substrates in numerous catalytic cycles due to the dual reactivity of the α,β-unsaturated aldehyde moiety. The electrophilic nature of both the carbonyl carbon and the β-carbon allows for a variety of nucleophilic attacks, initiating catalytic cascades.
As substrates, they are pivotal in carbon-carbon bond-forming reactions. They readily participate as electrophiles in Michael additions, where a nucleophile adds to the β-position of the conjugated system. rsc.orgmdpi.com This reactivity is fundamental to many cascade reactions that build complex cyclic systems. For instance, organocatalytic cascade reactions involving α,β-unsaturated aldehydes can lead to the formation of densely functionalized cyclohexene or cyclopentene (B43876) derivatives. researchgate.netsci-hub.se
Furthermore, these aldehydes can undergo deconjugative α-alkylation, where an alkyl group is introduced at the α-position, shifting the double bond to the β,γ-position. nih.gov This transformation provides access to a different class of reactive intermediates. A method promoted by a synergistic combination of potassium tert-butoxide (tBuOK) and sodium hydride (NaH) has been shown to be effective for the deconjugative α-alkylation of cyclohexene-1-carboxaldehydes under mild conditions. nih.gov The resulting β,γ-unsaturated aldehydes are valuable precursors for various terpenoids. nih.gov
In cycloaddition reactions, such as the Diels-Alder or formal [3+3] cycloadditions, cyclohexene carboxaldehydes can act as the dienophile or a three-carbon component, respectively, leading to the rapid construction of bicyclic or more complex six-membered ring systems. acs.org The aldehyde group in these substrates can be activated by a chiral amine catalyst, which lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the conjugated system, facilitating the reaction with a nucleophile or diene.
Organocatalytic Applications
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in asymmetric synthesis. Cyclohexene carboxaldehydes are excellent substrates for a variety of organocatalytic transformations.
The enantioselective functionalization of α,β-unsaturated aldehydes is a cornerstone of organocatalysis, enabling the synthesis of chiral molecules with high optical purity. 1-Cyclohexene-1-carboxaldehyde (B73562), 3-methyl- is a suitable substrate for these transformations, which typically proceed through the formation of a chiral iminium ion intermediate upon reaction with a chiral secondary amine catalyst (e.g., a proline derivative).
A notable application is the organocatalytic formal [3+3] cycloaddition of α,β-unsaturated aldehydes. For example, crotonaldehyde (B89634) has been successfully used in a highly enantioselective carbo [3+3] cascade cycloaddition catalyzed by proline derivatives to yield a chiral cyclohexene carbaldehyde. acs.org This type of methodology provides rapid access to complex six-membered rings and has been applied to the synthesis of natural products. acs.orgresearchgate.net Similarly, complex tetrasubstituted cyclohexene carbaldehydes have been synthesized with excellent enantiomeric excess through a Michael-Michael-Aldol-Dehydration quadruple organocascade reaction. researchgate.net
Furthermore, highly stereoselective one-pot procedures involving an initial organocatalytic Michael addition followed by subsequent cyclization steps can generate fully substituted cyclohexane (B81311) rings with up to five contiguous stereocenters in good yields and excellent stereoselectivities (>30:1 dr and 96–99% ee). nih.gov These methods demonstrate the power of organocatalytic cascades in building molecular complexity from simple precursors like substituted cyclohexene carboxaldehydes. nih.gov
Synergistic catalysis, where two or more distinct catalytic cycles operate concurrently to achieve a transformation not possible with either catalyst alone, has expanded the scope of reactions involving α,β-unsaturated aldehydes.
One approach involves the combination of aminocatalysis with another catalytic system. For instance, the deconjugative α-alkylation of cyclohexenecarboxaldehydes has been shown to be promoted by a synergistic effect between two bases, tBuOK and NaH, which significantly enhances the reaction rate and selectivity for the C-alkylated product under mild, metal-free conditions. nih.gov
Another emerging area is the combination of organocatalysis with metal catalysis. Palladium- and nickel-catalyzed deconjugative α-allylation reactions have been developed for α,β-unsaturated aldehydes. nih.gov More advanced strategies integrate enzymatic catalysis with chemocatalysis. For example, programmable C-H bond functionalization can be achieved by combining halogenase enzymes with palladium-catalyzed cyanation, offering exquisite regioselectivity that is often difficult to achieve with purely chemical methods. manchester.ac.uk Such chemo-enzymatic cascades could potentially be applied to functionalize the cyclohexene ring of substrates like 1-Cyclohexene-1-carboxaldehyde, 3-methyl-.
The success of organocatalytic reactions hinges on the design of the catalyst, which dictates the reaction's efficiency, selectivity, and substrate scope. For reactions involving α,β-unsaturated aldehydes, chiral secondary amines, particularly proline and its derivatives, are the most common catalysts. acs.org
The table below summarizes key organocatalysts and their applications in reactions involving α,β-unsaturated aldehydes, which are applicable to 1-Cyclohexene-1-carboxaldehyde, 3-methyl-.
| Catalyst Type | Catalyst Example | Reaction Type | Product Type | Ref. |
| Amino Acids | L-Proline | [3+3] Cycloaddition | Chiral Cyclohexene Carbaldehydes | acs.org |
| Diarylprolinol Ethers | (S)-Diphenylprolinol silyl (B83357) ether | Michael-Aldol Cascade | Functionalized Cyclopentenes | sci-hub.se |
| Bifunctional Catalysts | Amino-squaramide | Michael Addition | Functionalized Cyclohexanes | nih.gov |
| Bifunctional Catalysts | DPEN-Thiourea | Michael Addition | 3-Arylhexahydroindole 1-Oxides | mdpi.com |
| Primary Amines | Cinchona Alkaloid-based Primary Amines | Asymmetric Mannich Reaction | Benzo-fused Cyclic Sulfamidates | chiba-u.jp |
The design of these catalysts often involves creating a well-defined chiral pocket that controls the orientation of the substrate, leading to high stereoselectivity. For example, bifunctional catalysts, such as amino-squaramides or thioureas, possess both a nucleophilic/basic site (the amine) to activate the aldehyde and a hydrogen-bonding moiety (the squaramide or thiourea) to activate the reaction partner, leading to enhanced reactivity and selectivity. nih.govmdpi.com The substrate scope for these reactions is often broad, encompassing a range of aliphatic and aromatic α,β-unsaturated aldehydes, indicating that substrates like 1-Cyclohexene-1-carboxaldehyde, 3-methyl- would be suitable candidates. researchgate.netacs.org
Metal-Catalyzed Reactions
In addition to organocatalysis, transition metal complexes are widely used to catalyze reactions involving cyclohexene carboxaldehydes, enabling unique functionalizations of the carbocyclic ring and the aldehyde group.
Transition metal catalysis offers a powerful toolkit for the functionalization of molecules like 1-Cyclohexene-1-carboxaldehyde, 3-methyl-. These methods can create carbon-carbon and carbon-heteroatom bonds at positions that are often unreactive in other catalytic systems.
A key strategy is the direct functionalization of C-H bonds. youtube.comnih.gov The aldehyde group can potentially act as a directing group, guiding a metal catalyst to a specific C-H bond on the cyclohexene ring to achieve regioselective functionalization. While specific examples for 1-Cyclohexene-1-carboxaldehyde, 3-methyl- are not prevalent, the general methodology is well-established for a variety of substrates. youtube.com
Palladium and nickel complexes have been successfully employed in the deconjugative α-allylation of α,β-unsaturated aldehydes using allyl alcohols as the coupling partner. nih.gov This reaction provides an alternative to organocatalytic methods for α-functionalization. Furthermore, the integration of transition metal catalysis with other fields, such as electrochemistry or biocatalysis, is opening new avenues. For instance, an electrochemically driven Diels-Alder reaction between hydroquinones and enals has been achieved using an aminocatalyst, showcasing a synergistic electro-organocatalytic approach. rsc.org Similarly, combining enzymes with palladium catalysts allows for the programmable late-stage C-H functionalization to install versatile chemical handles like nitriles or amides. manchester.ac.uk These advanced strategies highlight the potential for novel, selective transformations of complex substrates like 1-Cyclohexene-1-carboxaldehyde, 3-methyl-.
Biological Activity of Cyclohexene Carboxaldehyde Derivatives
Antimicrobial Properties of Cyclohexene (B86901) Scaffolds
The urgent need for new antimicrobial agents to combat rising drug resistance has spurred investigation into various chemical scaffolds, including those based on the cyclohexene ring. researchgate.net
A notable area of research has been the efficacy of cyclohexene derivatives against Gram-positive bacteria. Studies have shown that various forms of these compounds exhibit significant antibacterial properties. For instance, cyclohexane (B81311) triones, which are structurally related to cyclohexene derivatives, have demonstrated activity against a range of Gram-positive bacteria, including Staphylococcus, Streptococcus, and Micrococcus species. cabidigitallibrary.org Their mechanism is thought to involve the inhibition of transporting low-molecular-weight substances into the bacterial cell.
Similarly, other research has highlighted the antibacterial potential of different cyclohexene derivatives. An oxygenated cyclohexanone (B45756) derivative, (4S, 5S, 6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one, was isolated and found to inhibit the growth of several phytopathogenic bacteria. nih.gov Furthermore, newly synthesized cyclohexenone derivatives have shown potent responses against bacteria such as Staphylococcus aureus. nih.gov Specifically, compounds with a fluorine group at the para position of a phenyl substituent were found to be forceful derivatives against S. aureus. nih.gov Research into amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety also noted that a 4-CH3-phenyl substituent was beneficial for enhancing antibacterial activity. mdpi.com
Table 1: Antibacterial Activity of Selected Cyclohexene Derivatives
| Derivative Class | Target Organism(s) | Observed Activity/Finding | Reference |
|---|---|---|---|
| Cyclohexane Triones | Gram-positive bacteria (e.g., Staphylococcus, Streptococcus) | Active against various Gram-positive species. | cabidigitallibrary.org |
| Oxygenated Cyclohexenone | Phytopathogenic bacteria | Inhibited growth of most tested bacteria. | nih.gov |
| Substituted Cyclohexenones | Staphylococcus aureus | Para-fluoro-phenyl substituent showed forceful activity. | nih.gov |
| Amidrazone Derivatives of Cyclohex-1-ene-1-carboxylic acid | Staphylococcus aureus, Klebsiella pneumoniae | 4-CH3-phenyl substituent enhanced activity. | mdpi.com |
Anti-inflammatory and Anticancer Activity Research
The structural motifs within cyclohexene derivatives make them promising candidates for anti-inflammatory and anticancer drug discovery. Polyoxygenated cyclohexene derivatives, in particular, have been a focus of such research.
A study on compounds isolated from Uvaria macclurei identified several polyoxygenated cyclohexene derivatives with anti-inflammatory properties. Among them, (-)-Zeylenone was found to have the most potent effect against nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells, with an IC₅₀ value of 20.18 μM. This activity is linked to the downregulation of the NF-κB signaling pathway.
In the realm of anticancer research, a synthetic derivative of zeylenone (B150644), named Cyclohexene oxide CA, has shown significant activity against glioblastoma. researchgate.net This compound was found to inhibit the malignant behaviors of glioblastoma cells and induce G0/G1 phase arrest in vitro. researchgate.net Some cyclohexenone derivatives have also been synthesized and tested for their antitumor activity, demonstrating their potential as a basis for developing new anticancer agents. researchgate.net However, not all cyclohexene derivatives show such activity; certain polyoxygenated cyclohexenes were found to be inactive against HCT 116 (human colorectal carcinoma) and 22Rv1 (human prostate carcinoma) cell lines.
Table 2: Bioactivity of Selected Cyclohexene Derivatives in Inflammation and Cancer Models
| Compound | Activity Type | Model/Assay | Key Finding | Reference |
|---|---|---|---|---|
| (-)-Zeylenone | Anti-inflammatory | NO production in RAW 264.7 cells | IC₅₀ = 20.18 μM | |
| Cyclohexene oxide CA | Anticancer | Glioblastoma cells | Induces G0/G1 phase arrest. | researchgate.net |
| Various Cyclohexenone Derivatives | Anticancer | Antitumor screening | Demonstrated potential as antitumor agents. | researchgate.net |
Interaction with Biological Targets: Enzymes and Receptors
The therapeutic effects of cyclohexene derivatives are rooted in their ability to interact with specific biological macromolecules, such as enzymes and receptors.
The mechanism of action for many bioactive cyclohexene derivatives involves the modulation of enzyme activity. For example, the anticancer effect of Cyclohexene oxide CA in glioblastoma is achieved by interfering with the function of EZH2, a histone-lysine N-methyltransferase enzyme. researchgate.net This interference disrupts the cell cycle of cancer cells.
In another example, a series of ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives were designed and evaluated for their ability to inhibit the enzyme acetylcholinesterase (AChE). researchgate.net The in vitro assay revealed that these compounds could inhibit AChE with IC₅₀ values ranging from 0.93 to 133.12 μM. researchgate.net In silico docking studies were used to elucidate the binding mode between these cyclohexenone derivatives and the enzyme. researchgate.net Furthermore, the class of herbicides known as triketones, which includes cyclohexane-1,3-dione derivatives, function by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). mdpi.comwikipedia.org This inhibition is a result of their ability to chelate the ferrous ion in the enzyme's active site. mdpi.com
Structure-Activity Relationship (SAR) in Biological Contexts
Understanding the relationship between a molecule's structure and its biological activity (SAR) is crucial for designing more potent and selective drugs.
For polyoxygenated cyclohexenes, the α,β-unsaturated ketone moiety has been suggested as being essential for cytotoxicity. In the context of anticancer activity, research on zeylenone derivatives has indicated that the hydroxyl groups at the C-1 and C-2 positions, along with the α,β-unsaturated ketone at the C-5 and C-6 positions, play a critical role.
A study on amidrazone derivatives containing cyclohex-1-ene-1-carboxylic acid found that the presence of a double bond in the cyclohexene ring enhanced antiproliferative activity compared to saturated cyclohexane analogues. mdpi.com This study also concluded that a 2-pyridyl substituent at one position and a 4-nitrophenyl or 4-methylphenyl substituent at another position could enhance this activity. mdpi.com
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of many compounds, including cyclohexene derivatives. nih.govrsc.org The specific orientation of functional groups can dramatically affect how a molecule binds to its biological target. nih.gov
Impact of Substituent Position on Bioactivity Profiles
The differential activity based on substitution patterns is a well-documented phenomenon. For instance, in studies of thiosemicarbazide (B42300) derivatives, the position of a substituent on the phenyl ring was found to be a significant determinant of antibacterial activity. nih.gov Specifically, a fluorine atom in the ortho position of the phenyl ring resulted in the highest antibacterial activity against several Staphylococcus strains, whereas the corresponding meta and para isomers showed very low bacteriostatic activity. nih.gov Similarly, structure-activity relationship (SAR) studies on ketamine ester analogues revealed that compounds substituted at the 2- and 3-positions of the benzene (B151609) ring were generally more potent as sedatives than those substituted at the 4-position. mdpi.com This highlights that certain positions on a ring structure are more favorable for interaction with biological receptors.
Further evidence shows a preference for specific locations in other molecular scaffolds. In a series of inhibitors for the Keap1-Nrf2 protein-protein interaction, it was observed that substitution at the para position was preferred for inhibitory activity over the meta position. nih.gov Investigations into Schiff bases derived from isomeric aminobenzoic acids also revealed that the antimicrobial activity was dependent on the substituent's position, with ortho and meta substituted compounds showing better efficacy in non-polar solvents. researchgate.net
These findings underscore a crucial principle in medicinal chemistry: the regiochemistry of a molecule is key to its function. For a compound such as 1-Cyclohexene-1-carboxaldehyde (B73562), 3-methyl-, moving the methyl group to a different position (e.g., C2, C4, or C6) or introducing other functional groups at various points on the ring would be expected to create a library of compounds with distinct bioactivity profiles, ranging from highly active to inactive.
| Bacterial Strain | Ortho-Fluoro Substituent | Meta-Fluoro Substituent | Para-Fluoro Substituent |
|---|---|---|---|
| S. aureus NCTC 4163 | 32 | >250 | >250 |
| S. aureus ATCC 25923 | 64 | >250 | >250 |
| S. aureus ATCC 6538 | 64 | >250 | >250 |
| S. aureus ATCC 29213 | 64 | >250 | >250 |
Steric and Electronic Factors Governing Biological Response
The observed impact of substituent position on bioactivity is fundamentally governed by a combination of steric and electronic factors. These properties determine how a molecule interacts with its environment and, crucially, how it binds to a specific biological target, such as an enzyme's active site or a cell receptor.
Steric factors relate to the size and shape of the substituents. A bulky substituent can physically hinder the molecule from fitting into a binding pocket, an effect known as steric hindrance. acs.org This can block the pharmacologically important part of the molecule (the pharmacophore) from reaching its site of action. Conversely, a substituent might provide a better fit, enhancing binding and activity. The size of the ring itself can also influence the stereochemical outcome of reactions, which in turn affects bioactivity. researchgate.net For example, research on domino reactions has shown an inverse correlation between the yield of a product and the length of an amine alkyl chain, suggesting that steric effects can directly influence reaction efficiency and, by extension, the availability of certain derivatives. acs.org
Electronic factors involve the electron-donating or electron-withdrawing nature of the substituents, which can alter the electron density distribution across the molecule. rsc.org These effects can be transmitted through single bonds (inductive effects) or through pi-systems (resonance effects). For a molecule like 1-cyclohexene-1-carboxaldehyde, which features an α,β-unsaturated aldehyde system, these electronic shifts are particularly important. An electron-withdrawing group (e.g., -CF₃, -NO₂) can increase the partial positive charge on the carbonyl carbon and the β-carbon, making them more susceptible to nucleophilic attack by residues in a biological target. mdpi.comacs.org This was noted in studies of ketamine analogues, where powerful electron-withdrawing groups like CF₃ and OCF₃ produced fewer effective compounds, indicating a sensitive electronic balance is required for activity. mdpi.com In contrast, some thiosemicarbazide derivatives featuring a trifluoromethyl group showed significant bacteriostatic activity, suggesting this electron-withdrawing feature was a key pharmacophore for that specific class of compounds. nih.gov
The interplay between these factors is complex. A substituent that is electronically favorable might be sterically too large, or vice versa. The optimal biological response is therefore a fine-tuned balance between the steric and electronic properties conferred by the type and position of substituents on the molecular scaffold. Quantitative Structure-Activity Relationship (QSAR) models are often employed to disentangle these effects and predict the activity of new derivatives by correlating physical properties (descriptors) with biological function. nih.govnih.govtiikmpublishing.comwalisongo.ac.id
| Substituent | Steric Effect (Size) | Electronic Effect | Potential Impact on Cyclohexene Carboxaldehyde Bioactivity |
|---|---|---|---|
| -H | Minimal | Neutral | Baseline/Reference |
| -CH₃ (Methyl) | Small | Weakly Electron-Donating | May increase lipophilicity and binding through van der Waals forces; can slightly decrease reactivity of the carbonyl group. |
| -Cl (Chloro) | Small | Inductively Electron-Withdrawing | Can alter binding and membrane permeability; increases electrophilicity of the carbonyl system. |
| -OH (Hydroxyl) | Small | Electron-Donating (Resonance), Electron-Withdrawing (Inductive) | Can act as a hydrogen bond donor/acceptor, significantly enhancing binding affinity. |
| -OCH₃ (Methoxy) | Medium | Electron-Donating (Resonance), Electron-Withdrawing (Inductive) | Can act as a hydrogen bond acceptor; increases lipophilicity compared to -OH. |
| -CF₃ (Trifluoromethyl) | Medium | Strongly Electron-Withdrawing | Significantly increases electrophilicity of the carbonyl system; can enhance metabolic stability and membrane permeability. nih.govmdpi.com |
| -NO₂ (Nitro) | Medium | Strongly Electron-Withdrawing | Strongly increases reactivity of the carbonyl system; often imparts toxicity. acs.org |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 3-methyl-1-cyclohexene-1-carboxaldehyde?
- Methodological Answer : The compound is synthesized via α,β-unsaturated aldehyde frameworks, leveraging cycloaddition reactions. For example, Diels-Alder reactions between conjugated dienes and aldehydes are typical. Ceric ammonium nitrate (CAN)-mediated oxidative cycloadditions (as demonstrated in analogous systems) can also be adapted for functionalization . Key steps include:
- Step 1 : Formation of the cyclohexene backbone via acid-catalyzed cyclization.
- Step 2 : Introduction of the methyl group at the 3-position using alkylation or Friedel-Crafts acylation.
- Step 3 : Oxidation of intermediates to the aldehyde form, monitored by FT-IR or NMR for carbonyl confirmation .
Q. What analytical techniques are recommended for characterizing 3-methyl-1-cyclohexene-1-carboxaldehyde?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm regiochemistry and methyl substitution (e.g., δ ~9.5 ppm for aldehyde protons) .
- Infrared Spectroscopy (IR) : Identify the carbonyl stretch (~1700 cm) and α,β-unsaturation (C=C stretch at ~1600 cm) .
- Gas Chromatography-Mass Spectrometry (GC/MS) : Validate purity and molecular ion peaks (e.g., m/z 124 for [M]), though derivatization may be needed due to thermal instability .
Q. How should researchers handle 3-methyl-1-cyclohexene-1-carboxaldehyde to ensure stability during experiments?
- Methodological Answer :
- Storage : Keep under inert gas (N/Ar) at -20°C to prevent oxidation.
- Handling : Use well-ventilated areas and avoid prolonged exposure to light/moisture, as α,β-unsaturated aldehydes are prone to polymerization .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of 3-methyl-1-cyclohexene-1-carboxaldehyde in cycloaddition reactions?
- Methodological Answer : The α,β-unsaturated aldehyde acts as a dienophile in Diels-Alder reactions. Computational studies (e.g., DFT calculations) predict regioselectivity based on frontier molecular orbitals (FMOs). For example:
- Electrophilicity : The aldehyde's LUMO energy (~-1.5 eV) favors electron-rich dienes.
- Steric effects : The 3-methyl group directs endo/exo selectivity, validated by X-ray crystallography of adducts .
Q. How can researchers resolve contradictions in reported reaction yields for this compound?
- Methodological Answer : Discrepancies often arise from:
- Purity : Impurities (e.g., oxidized by-products) skew yields. Use column chromatography (silica gel, hexane/EtOAc) for purification .
- Reaction conditions : Optimize temperature (e.g., 0°C vs. reflux) and catalyst loading (e.g., 5–10 mol% CAN) .
- Data validation : Cross-reference with thermodynamic data (e.g., ΔH) from NIST to assess volatility losses .
Q. What computational strategies predict the compound’s behavior in catalytic systems?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. DMF) on reaction pathways.
- Docking studies : Model interactions with enzymes (e.g., aldolases) using SMILES/InChI descriptors .
- Table : Key Computational Parameters
| Parameter | Value | Reference |
|---|---|---|
| LUMO Energy (eV) | -1.5 | |
| LogP | 2.1 (predicted) |
Data Contradiction Analysis
Q. Why do spectroscopic data for this compound vary across studies?
- Methodological Answer : Variations arise from:
- Solvent effects : NMR chemical shifts differ in CDCl vs. DMSO-d.
- Isomerization : The compound may equilibrate between s-cis and s-trans conformers, detectable via variable-temperature NMR .
Safety and Best Practices
Q. What are the critical safety protocols for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves and safety goggles.
- Ventilation : Use fume hoods for reactions; monitor airborne concentrations via GC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
